molecular formula C9H2F4O4 B6175364 4-fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 2639409-51-9

4-fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No.: B6175364
CAS No.: 2639409-51-9
M. Wt: 250.1
InChI Key:
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Description

4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated organic compound characterized by its unique structural features, including a fluorine atom, a trifluoromethoxy group, and a benzofuran-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione typically involves multiple steps, starting with the appropriate precursors. One common approach is the fluorination of a precursor molecule followed by the introduction of the trifluoromethoxy group. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine and trifluoromethoxy groups influences its reactivity and the types of reactions it can participate in.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions involving 4-fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione can yield a variety of products, depending on the specific conditions and reagents used. These products may include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its fluorinated nature can enhance its binding affinity and specificity to biological targets.

Medicine: In medicinal chemistry, 4-fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industrial applications, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 4-fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine and trifluoromethoxy groups can enhance its binding affinity and selectivity, contributing to its mechanism of action.

Comparison with Similar Compounds

  • 4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine

  • 4-(Trifluoromethyl)benzonitrile

  • 4-Trifluoromethoxyphenylboronic acid

Uniqueness: 4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione stands out due to its unique combination of fluorine and trifluoromethoxy groups on a benzofuran-1,3-dione core. This structural arrangement imparts distinct chemical and physical properties, making it different from other similar compounds.

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Properties

CAS No.

2639409-51-9

Molecular Formula

C9H2F4O4

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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